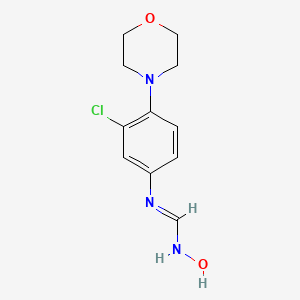

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TS-011 involves the reaction of 3-chloro-4-morpholin-4-yl aniline with formamide under specific conditions. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of TS-011 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TS-011 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nucleophile wie Hydroxidionen oder Amine.

Oxidationsreaktionen: Verwenden häufig Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Setzen üblicherweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate von TS-011 ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

TS-011 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

TS-011 übt seine Wirkungen aus, indem es selektiv die Synthese von 20-Hydroxyeicosatetraensäure hemmt, einem starken Vasokonstriktor, der zur zerebralen Ischämie beiträgt. Die Verbindung zielt auf bestimmte Cytochrom-P450-Isoformen, darunter CYP4F2, CYP4F3A, CYP4F3B und CYP4A11, und reduziert so die Produktion von 20-Hydroxyeicosatetraensäure und verbessert den zerebralen Blutfluss .

Ähnliche Verbindungen:

HET0016: Ein weiterer Hemmer der 20-Hydroxyeicosatetraensäure-Synthese mit ähnlichen Wirkungen auf den zerebralen Blutfluss.

Einzigartigkeit von TS-011: TS-011 ist aufgrund seiner hohen Selektivität für bestimmte Cytochrom-P450-Isoformen und seiner starken hemmenden Wirkung auf die 20-Hydroxyeicosatetraensäure-Synthese einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Wirkmechanismus

TS-011 exerts its effects by selectively inhibiting the synthesis of 20-hydroxyeicosatetraenoic acid, a potent vasoconstrictor that contributes to cerebral ischemia. The compound targets specific cytochrome P450 isoforms, including CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11, thereby reducing the production of 20-hydroxyeicosatetraenoic acid and improving cerebral blood flow .

Vergleich Mit ähnlichen Verbindungen

HET0016: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthesis with similar effects on cerebral blood flow.

Uniqueness of TS-011: TS-011 is unique due to its high selectivity for specific cytochrome P450 isoforms and its potent inhibitory effects on 20-hydroxyeicosatetraenoic acid synthesis. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, a compound with the CAS number 339071-18-0, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its role as a versatile pharmacophore in drug design. The presence of a chloro group and a hydroxyformimidamide moiety contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O₂ |

| Molecular Weight | 283.72 g/mol |

| CAS Number | 339071-18-0 |

| Purity | >98% |

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating p53-dependent pathways, as evidenced by growth inhibition assays in human cancer cell lines such as HCT116 .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

- Growth Inhibition : The compound exhibited a GI50 (concentration required to inhibit 50% of cell growth) ranging from 0.09 to 3.10 µM in HCT116 colorectal cancer cells .

- Selectivity for Cancer Cells : It showed higher selectivity for cancerous cells over non-tumorigenic fibroblasts, indicating potential therapeutic applications in oncology .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties. Preliminary studies have indicated activity against certain viral strains, although further investigation is needed to confirm these findings and elucidate the mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the morpholine ring and substitution patterns on the phenyl group significantly influence biological activity:

- Chloro Substitution : The presence of the chloro group at the 3-position enhances bioactivity compared to non-substituted analogs.

- Morpholine Ring Modifications : Variations in the morpholine structure can lead to changes in potency and selectivity, highlighting its importance as a pharmacophore .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- In Vitro Assays : A study using sulforhodamine B assays confirmed its cytotoxic effects on HCT116 cells, demonstrating a clear dose-response relationship.

- Mechanistic Studies : Research into its mechanism revealed that it activates apoptotic pathways, particularly through p53 activation, suggesting that it may be effective against tumors with functional p53 .

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXADXBIGLLOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431234 | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339071-18-0 | |

| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TS-011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of TS-011?

A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []

Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?

A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]

Q3: What evidence supports the potential of TS-011 as a stroke treatment?

A3: Several preclinical studies have shown promising results:

- Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]

- Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]

- Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]

Q4: How does TS-011 interact with its target enzymes?

A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []

Q5: What are the limitations of the current research on TS-011?

A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q6: Are there any known structural analogs of TS-011 being investigated?

A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.

Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?

A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.

Q8: Are there any genetic factors that might influence the response to TS-011?

A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.

Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?

A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.

Q10: What analytical methods are used to study TS-011 and its effects?

A10: Several analytical techniques are employed in the research, including:

- Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]

- Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]

- Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.